MEP-FUBICA
Description
Contextualization of Synthetic Cannabinoids as Novel Psychoactive Substances
Synthetic cannabinoids (SCs) represent a significant subclass within the broader category of Novel Psychoactive Substances (NPS). nih.govannualreviews.org NPS are chemical compounds specifically designed to emulate the effects of established illicit recreational drugs. nih.gov SCs are characterized by their ability to bind to and activate the cannabinoid receptors, CB1 and CB2, thereby mimicking the effects of cannabis's primary psychoactive component, delta-9-tetrahydrocannabinol (Δ-9-THC). nih.govannualreviews.orgnih.gov
The landscape of SCs is marked by rapid evolution and structural diversity, often developed to circumvent forensic detection and drug scheduling efforts. nih.govnih.gov Over the past decade, SCs have become prominent in the NPS market in various regions, including the United States and Europe. annualreviews.org This prevalence poses considerable challenges for forensic science, clinical practice, and public health. cfsre.org
Classification and Structural Analogy of MEP-FUBICA within Cannabinoid Receptor Agonists
This compound is structurally classified as a synthetic cannabinoid. caymanchem.commedchemexpress.com It is also categorized as a synthetic cannabinoid receptor agonist. unodc.org Its formal name is N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline, methyl ester. caymanchem.com The molecular formula of this compound is C₂₂H₂₃FN₂O₃, and it has a molecular weight of 382.4. caymanchem.comunodc.orglgcstandards.com
Structurally, this compound features an indole (B1671886) core substituted at the 1H position with a (4-fluorophenyl)methyl group and at the 3-yl position with a carbonyl group linked to L-norvaline methyl ester. caymanchem.comunodc.orglgcstandards.com This structure places it within the indole-3-carboxamide family of synthetic cannabinoids. Many synthetic cannabinoids, including those with indole and indazole carboxamide cores, share structural features that allow them to interact with cannabinoid receptors. nih.gov The presence of a fluorophenyl group and an amino acid ester moiety are common modifications observed in various synthetic cannabinoid structures, influencing their receptor binding and metabolic profiles. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
The emergence of novel SCs like this compound necessitates comprehensive academic investigation due to several factors. The rapid introduction of these substances into the market means that their pharmacological profiles, metabolic pathways, and potential interactions are often not well-established. nih.govsemanticscholar.org Academic research is crucial for characterizing these compounds, including determining their binding affinity and efficacy at cannabinoid receptors (CB1 and CB2) and identifying their metabolites. nih.govnih.gov
Understanding the disposition of SCs and their metabolites is essential for developing effective detection methods, particularly in biological samples like urine, where parent compounds may be rapidly metabolized. nih.gov In vitro systems, such as human hepatocytes and liver microsomes, are valuable tools in academic research for investigating the metabolic stability and metabolite identification of emerging SCs. nih.gov Furthermore, academic studies contribute to classifying these compounds and understanding their structural analogies to known cannabinoid receptor agonists. nih.govcaymanchem.comunodc.org This research provides foundational scientific evidence that can inform forensic analysis, toxicology, and potentially public health responses. cfsre.orgnih.govsemanticscholar.org
Overview of Current Research Themes and Gaps in Understanding
Current research themes surrounding synthetic cannabinoids, including compounds like this compound, largely focus on their identification, structural characterization, and in vitro metabolic fate. Studies aim to develop analytical methodologies for detecting these substances and their metabolites in various matrices. nih.govcfsre.org Investigating the interaction of SCs with cannabinoid receptors, particularly CB1 and CB2, is another key area, often involving binding affinity and functional assays. nih.govbiomolther.org
Despite ongoing research, significant gaps in understanding persist for many novel SCs, including this compound. nih.govsemanticscholar.org The physiological and toxicological properties of this compound, for instance, are explicitly stated as not fully known. caymanchem.com There is a general lack of comprehensive docking, preclinical, and clinical observations for many emerging SCs. nih.govsemanticscholar.org The rapid pace at which new molecules appear challenges the ability of scientific evidence to keep pace. semanticscholar.org This highlights a critical need for further research to fully characterize the pharmacological effects and metabolic pathways of individual novel synthetic cannabinoids. nih.govnih.govsemanticscholar.org Identifying research gaps is a necessary step to direct scholarly attention towards underexplored areas and advance the field. researchgate.net
Here is a table summarizing key chemical information about this compound:
| Property | Value | Source |
| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-norvaline, methyl ester | caymanchem.com |
| CAS Number | 2749985-70-2 | caymanchem.comunodc.org |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | caymanchem.comunodc.orglgcstandards.com |
| Molecular Weight | 382.4 (or 382.428 g/mol ) | caymanchem.comunodc.orglgcstandards.com |
| Substance Group | Synthetic cannabinoids | unodc.org |
| Effect Group | Synthetic cannabinoid receptor agonists | unodc.org |
| Purity (Measured) | ≥98 % | lgcstandards.com |
Properties
Molecular Formula |
C22H23FN2O3 |
|---|---|
Molecular Weight |
382.4 |
InChI |
InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1 |
InChI Key |
NJKBTNATMCPTGH-IBGZPJMESA-N |
SMILES |
FC(C=C1)=CC=C1CN2C=C(C(N[C@H](C(OC)=O)CCC)=O)C3=CC=CC=C32 |
Synonyms |
MMB-FUBICA isomer 1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established and Novel Synthetic Routes for MEP-FUBICA
The primary and most established synthetic route to this compound follows a convergent approach. This strategy involves the separate synthesis of two key fragments: the 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid core and the L-norvaline methyl ester side chain. These fragments are then joined in the final step via an amide bond formation.
A common synthetic pathway is initiated with the N-alkylation of a suitable indole-3-carboxylic acid ester, typically the methyl or ethyl ester. This reaction introduces the 4-fluorobenzyl group onto the indole (B1671886) nitrogen. The ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with L-norvaline methyl ester to yield the final product.
While specific novel synthetic routes for this compound are not extensively documented in publicly available literature, advancements in indole functionalization and amide coupling methodologies offer potential alternative pathways. For instance, flow chemistry techniques could be employed to streamline the synthesis and improve scalability beilstein-journals.org.
Precursor Compounds and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound relies on several key precursor compounds and the management of their reactivity.
Indole-3-carboxylic acid or its esters: These serve as the foundational scaffold of the molecule. Methyl or ethyl indole-3-carboxylate (B1236618) are common starting materials for the initial N-alkylation step.
4-Fluorobenzyl halides: 4-Fluorobenzyl bromide or chloride are the alkylating agents used to introduce the fluorobenzyl moiety onto the indole nitrogen. The reactivity of these halides is crucial for the efficiency of the N-alkylation reaction.
L-Norvaline and its methyl ester: L-norvaline is the amino acid component. For the amide coupling, it is typically used as its methyl ester hydrochloride salt to protect the carboxylic acid functionality and enhance solubility. The synthesis of L-norvaline itself can be achieved through various methods, including the Strecker synthesis starting from n-butyraldehyde, sodium cyanide, and ammonium (B1175870) chloride, followed by resolution of the racemic mixture researchgate.netgoogle.com.
Coupling reagents: A variety of reagents are employed to facilitate the amide bond formation, as detailed in the subsequent section.
A critical intermediate in the synthesis is 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid . The synthesis of a structurally similar indazole analog, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is achieved through the nucleophilic substitution of the indazole N-H with 1-(bromomethyl)-4-fluorobenzene nih.gov. A similar N-alkylation of methyl 1H-indole-3-carboxylate, followed by hydrolysis of the ester, would yield this key intermediate.
Optimization of Synthetic Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of reagents, solvents, temperature, and reaction time for both the N-alkylation and amide coupling steps.
N-Alkylation: The N-alkylation of the indole ring is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).
Amide Coupling: The formation of the amide bond between the indole-3-carboxylic acid intermediate and L-norvaline methyl ester is a critical step that often requires optimization. A variety of coupling reagents can be employed to activate the carboxylic acid.
| Coupling Reagent Class | Specific Examples | Key Features |
| Carbodiimides | EDC (EDCI), DCC | Commonly used, but can lead to racemization and side products. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, but can be expensive. |
| Uronium/Guanidinium Salts | HATU, HBTU | Very efficient and fast reactions, often used in peptide synthesis. |
| Other | CDI, T3P | Offer alternative reactivity profiles. |
The choice of coupling reagent, along with the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), can significantly impact the reaction efficiency and minimize side reactions, including racemization of the chiral center in L-norvaline. A convenient protocol for amide bond formation with electron-deficient amines and carboxylic acids involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) with a catalytic amount of HOBt nih.gov. The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or DMF at room temperature.
Stereoselective Synthesis of this compound Enantiomers
This compound contains a chiral center at the alpha-carbon of the norvaline moiety. The naturally occurring and typically desired enantiomer is the L-form (S-configuration). The stereoselectivity of the synthesis is therefore a crucial consideration.
The most straightforward approach to ensure the desired stereochemistry is to use enantiomerically pure L-norvaline methyl ester as a starting material chemimpex.com. L-norvaline can be synthesized through various methods, including asymmetric synthesis or the resolution of a racemic mixture patsnap.com. A divergent, enantioselective synthetic strategy has been reported to produce S-norvaline from (S)-allylglycine, which is obtained with high enantiomeric excess using a Corey catalyst researchgate.net.
During the amide coupling step, it is essential to employ conditions that minimize racemization of the chiral center. The choice of coupling reagent, base, and reaction temperature all play a role in preserving the stereochemical integrity of the L-norvaline moiety.
Design and Synthesis of Structurally Related Analogs and Probes
The modular nature of the this compound synthesis allows for the straightforward design and synthesis of structurally related analogs and probes. By varying the precursor compounds, a wide range of derivatives can be accessed to explore structure-activity relationships.
Modifications to the Indole Core:
Substitution on the indole ring: Analogs can be synthesized by starting with substituted indole-3-carboxylic acids. For example, introducing electron-withdrawing or electron-donating groups at various positions on the indole ring can modulate the compound's properties.
Replacement of the indole core: The indole scaffold can be replaced with other heterocyclic systems, such as indazole or benzimidazole, to create novel analogs nih.gov.
Modifications to the N-Alkyl Group:
Varying the benzyl (B1604629) substituent: The 4-fluoro substituent on the benzyl ring can be moved to other positions (2-fluoro, 3-fluoro) or replaced with other halogens (chloro, bromo) or different functional groups (methoxy, trifluoromethyl).
Replacing the benzyl group: The entire benzyl group can be substituted with other alkyl or arylalkyl groups to investigate the impact on activity.
Modifications to the Amino Acid Side Chain:
Varying the amino acid: L-norvaline can be replaced with other natural or unnatural amino acids to explore the influence of the side chain's size, shape, and polarity.
Modifying the ester: The methyl ester of the amino acid can be changed to other esters (ethyl, tert-butyl) or converted to a free acid or an amide.
The synthesis of these analogs would generally follow the same synthetic strategy as for this compound, utilizing the appropriate substituted precursors in the N-alkylation and amide coupling steps. The development of such analogs is crucial for understanding the compound's mechanism of action and for the creation of analytical probes for research purposes. The synthesis of spinorphin (B1681984) analogs with rhodamine residues serves as an example of how peptide-like molecules can be modified to create fluorescent probes nih.gov.
Compound Nomenclature
Chromatographic Separation Techniques
Chromatographic methods are essential for separating complex mixtures, allowing for the isolation and subsequent analysis of MEP-FUBICA.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
GC-MS is a widely used technique in forensic toxicology for the identification and measurement of drugs and their metabolites researchgate.net. For this compound analysis by GC-MS, a typical method involves sample preparation where the analyte is diluted, for instance, to approximately 4 mg/mL in methanol (B129727) swgdrug.org.
Method parameters documented for GC-MS analysis of this compound include using an Agilent gas chromatograph with a split mode and MS detector swgdrug.org. A common column is the HP-5 MS (or equivalent), with dimensions of 30m x 0.25 mm x 0.25 µm swgdrug.org. Helium is typically used as the carrier gas at a flow rate of 1.5 mL/min swgdrug.org.
Temperature parameters for the GC-MS system can include an injector temperature of 280°C, an MSD transfer line temperature of 280°C, an MS Source temperature of 230°C, and an MS Quad temperature of 150°C swgdrug.org. The oven program might start at 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold at the final temperature for 30.0 min swgdrug.org. Injection parameters often involve a split ratio of 25:1 with a 1 µL injection volume swgdrug.org. The MS parameters may include a mass scan range of 30-550 amu, a threshold of 150, and acquisition in scan mode swgdrug.org. Under these conditions, a retention time of 20.422 min has been reported for this compound swgdrug.org. Another report indicates a GC-MS retention time of 13.58 min with principal ions at m/z 109, 252, and 253 using EI ionization policija.si.
Validation of GC-MS methods typically involves assessing parameters such as retention time, mass spectrum matching to reference standards, and evaluation of signal intensity.
GC-MS Parameters for this compound Analysis
| Parameter | Value | Unit | Source |
| Sample Preparation | ~4 mg/mL in MeOH | Concentration/Solvent | swgdrug.org |
| Instrument | Agilent GC/MS | - | swgdrug.org |
| Column | HP-5 MS (or equiv.) | 30m x 0.25 mm x 0.25 µm | swgdrug.org |
| Carrier Gas | Helium | - | swgdrug.org |
| Carrier Gas Flow | 1.5 | mL/min | swgdrug.org |
| Injector Temp. | 280 | °C | swgdrug.org |
| MSD Transfer Line T | 280 | °C | swgdrug.org |
| MS Source Temp. | 230 | °C | swgdrug.org |
| MS Quad Temp. | 150 | °C | swgdrug.org |
| Oven Program Initial | 100 for 1.0 min | °C | swgdrug.org |
| Oven Program Ramp | 12 | °C/min | swgdrug.org |
| Oven Program Final | 280 for 30.0 min | °C | swgdrug.org |
| Injection Split Ratio | 25:1 | - | swgdrug.org |
| Injection Volume | 1 | µL | swgdrug.org |
| Mass Scan Range | 30-550 | amu | swgdrug.org |
| Threshold | 150 | - | swgdrug.org |
| Acquisition Mode | Scan | - | swgdrug.org |
| Retention Time | 20.422 | min | swgdrug.org |
| EI Principal Ions | 109, 252, 253 | m/z | policija.si |
| EI Source | 70 | eV | policija.si |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis
LC-MS/MS is a powerful technique combining liquid chromatography's separation capabilities with tandem mass spectrometry's fragmentation and detection for high sensitivity and selectivity, particularly useful for analyzing complex biological matrices and identifying unknown compounds and metabolites researchgate.netsaiflucknow.org. While general applications of LC-MS and LC-MS/MS for analyzing novel psychoactive substances (NPS) are well-documented, specific detailed method development and validation data for this compound using LC-MS/MS were not extensively detailed in the search results. researchgate.netsaiflucknow.orgresearchgate.net LC-MS/MS is valuable for confirming chemical structure through fragmentation patterns saiflucknow.org. High-resolution mass spectrometry, often coupled with LC, is applied to NPS metabolite investigation and structural characterization researchgate.net.
Generic LC-MS/MS methods for drug analysis often involve sample preparation techniques like liquid-liquid extraction or solid-phase extraction to remove interferences and concentrate analytes researchgate.neteurl-pesticides.euresearchgate.net. Chromatographic separation is typically achieved using reversed-phase columns, such as C18 researchgate.net. Detection is commonly performed in Multiple Reaction Monitoring (MRM) mode for targeted analysis researchgate.neteurl-pesticides.eu.
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC utilizes columns packed with sub-2µm particles, allowing for faster separations and increased efficiency compared to conventional HPLC hplc.euresearchgate.net. UHPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) is increasingly used for the analysis of various compounds, offering high sensitivity and throughput researchgate.netnih.govoaepublish.com. While no specific UHPLC method details solely for this compound were found, the application of UHPLC-MS/MS is a standard approach for the rapid and sensitive analysis of synthetic cannabinoids and other drugs in complex matrices in forensic and research settings researchgate.netresearchgate.netoaepublish.com. UHPLC methods often involve specific column types (e.g., C18), optimized mobile phases (e.g., acetonitrile (B52724) and water with modifiers), and gradient elution programs to achieve optimal separation oaepublish.comfrontiersin.org.
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the structural characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the structural elucidation of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C researchgate.netlibretexts.org. For this compound, ¹H NMR spectroscopy has been used for structural confirmation swgdrug.org. Sample preparation for NMR typically involves dissolving the analyte in a deuterated solvent, such as CD₃OD, often with the addition of a reference standard like TMS for 0 ppm calibration swgdrug.orgswgdrug.org.
NMR parameters for this compound analysis using a 400 MHz NMR spectrometer have been reported swgdrug.org. The spectral width should be sufficient to cover the relevant chemical shift range, typically from -3 ppm through 13 ppm for ¹H NMR swgdrug.org. A pulse angle of 90° and a delay between pulses of 45 seconds have been used swgdrug.org.
While specific peak assignments for the ¹H NMR spectrum of this compound were not fully detailed in the search results, the presence and chemical shifts of signals in the spectrum provide crucial information for confirming the compound's structure researchgate.netlibretexts.org.
NMR Parameters for this compound Analysis
| Parameter | Value | Unit | Source |
| Sample Preparation | ~13 mg/mL in CD₃OD with TMS | Concentration/Solvent | swgdrug.org |
| Instrument | 400 MHz NMR | MHz | swgdrug.org |
| Spectral Width | -3 to 13 | ppm | swgdrug.org |
| Pulse Angle | 90 | degrees | swgdrug.org |
| Delay Between Pulses | 45 | seconds | swgdrug.org |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths innovatechlabs.comrtilab.com. This technique provides a unique spectral "fingerprint" for a compound rtilab.com. FTIR spectroscopy with a diamond ATR attachment has been used for the analysis of this compound swgdrug.org.
Typical scan parameters for FTIR analysis include collecting a specific number of sample and background scans (e.g., 32 scans each) with a defined resolution (e.g., 4 cm⁻¹) swgdrug.org. Other parameters may include sample gain and aperture settings swgdrug.org. The resulting FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups swgdrug.orginnovatechlabs.com. These bands can be compared to reference spectra for identification innovatechlabs.com.
FTIR Parameters for this compound Analysis
| Parameter | Value | Unit | Source |
| Instrument | FTIR with diamond ATR | - | swgdrug.org |
| Number of Scans | 32 | - | swgdrug.org |
| Number of Bkg Scans | 32 | - | swgdrug.org |
| Resolution | 4 | cm⁻¹ | swgdrug.org |
| Sample Gain | 1 | - | swgdrug.org |
| Aperture | 150 | - | swgdrug.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution
UV-Vis spectroscopy is a fundamental and widely used analytical technique for both qualitative and quantitative analysis of compounds in solution, particularly those that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-700 nm). ijnrd.orgchromedia.org The technique relies on the principle that substances absorb radiant radiation, and this absorption can be precisely quantified using Beer's Law. ijnrd.org
For this compound, UV-Vis spectroscopy can provide characteristic absorption maxima (λmax) when the compound is dissolved in a suitable solvent. According to available information, this compound exhibits UV absorption maxima at 215 nm and 289 nm. caymanchem.com
Interactive Data Table: UV-Vis Absorption Maxima for this compound
| Compound | Solvent | UV Absorption Maxima (λmax, nm) |
| This compound | Not specified | 215, 289 |
Note: The specific solvent used for these reported absorption maxima is not detailed in the provided information. caymanchem.com
The choice of solvent is crucial in UV-Vis spectroscopy, as the solvent should dissolve the sample without reacting with it and should have low absorption in the scanning region to minimize noise and ensure accurate measurements. hkust.edu.hk Aromatic compounds generally exhibit high absorption in the UV region and are often unsuitable as solvents for measurements in this range. hkust.edu.hk
UV-Vis spectroscopy is known for its simplicity, ease of use, speed, and affordability, making it a valuable initial screening tool in analytical workflows. ijnrd.orgchromedia.org
Detection and Quantification in Complex Biological Matrices (Preclinical/In Vitro)
Detecting and quantifying synthetic cannabinoids like this compound in complex biological matrices, such as biological fluids and tissues, is a critical aspect of preclinical research and in vitro studies. These matrices present significant challenges due to their inherent complexity, containing numerous endogenous compounds that can interfere with analytical measurements. preomics.comresearchgate.net Efficient pretreatment and sensitive detection methods are therefore essential. xjtu.edu.cn
Sample Preparation Strategies for Biological Fluids and Tissues
Effective sample preparation is a critical initial step in the analysis of biological samples by techniques like LC-MS, essential for extracting, digesting, and enriching analytes while overcoming matrix complexity. preomics.com Traditional methods can be time-consuming and involve multiple steps, increasing the risk of analyte loss. researchgate.net Modern approaches aim for minimized, often one or two-step, procedures that can integrate extraction and cleanup. researchgate.net
For biological fluids such as urine and plasma, techniques like solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), liquid-phase microextraction (LPME), and electromembrane extraction have been successfully applied for the determination of various analytes of toxicological importance. researchgate.net Solid-phase extraction (SPE) is another commonly used method. researchgate.net
Tissue sample preparation involves steps such as sample collection, fixation, dehydration, and potentially homogenization. vpi2004.comnih.gov Careful handling during collection is necessary to avoid damage or contamination. vpi2004.com Fixation aims to preserve the tissue structure. vpi2004.com Dehydration removes water, which is necessary for certain analytical techniques like electron microscopy, and is typically achieved using graded ethanol (B145695) solutions. vpi2004.comox.ac.uk Homogenization and extraction are often required to release the analyte from the tissue matrix. nih.gov Designing thoughtful homogenization, fortification, and extraction procedures is key to successful tissue analysis. nih.gov
Methodologies for Detection in In Vitro Systems
In vitro systems, such as cell cultures or tissue preparations, are used in preclinical research to study the effects and metabolism of compounds. researchgate.netnih.gov Detection methodologies in these systems often involve techniques capable of analyzing the compound and its potential metabolites in the incubation media or cell lysates.
While specific methodologies for this compound detection in in vitro systems are not explicitly detailed in the provided search results, the general approaches for synthetic cannabinoids and other analytes in biological matrices are applicable. LC-MS/MS is a preferred technique for the analytical determination of synthetic cannabinoids, particularly those that may be thermally unstable. researchgate.net GC-MS is also widely used. researchgate.netsoft-tox.org These techniques, coupled with appropriate sample preparation, allow for the identification and quantification of the parent compound and its metabolites in in vitro matrices.
In vitro studies involving synthetic cannabinoid receptor agonists often utilize techniques like radioligand binding assays and functional assays (e.g., fluorescence-based membrane potential assays) to evaluate their interaction with cannabinoid receptors. researchgate.net While these assays assess the biological activity, the detection and quantification of the compound itself in the assay medium would rely on analytical techniques like LC-MS.
Forensic Analytical Approaches in Research Settings
Forensic analysis of synthetic cannabinoids in research settings often focuses on identification and characterization for the purpose of understanding their presence and potential impact. This involves the use of confirmatory techniques to unequivocally identify the compound. staffs.ac.uk
Techniques commonly employed in forensic analysis of synthetic cannabinoids include GC-MS, LC-MS, FTIR, and NMR spectroscopy. researchgate.netstaffs.ac.uk These methods provide complementary information for structural confirmation and identification. For instance, GC-MS can provide mass spectral data useful for identification by comparison to reference libraries. caymanchem.com LC-MS is valuable for analyzing less volatile or thermally labile compounds and can provide molecular weight information. researchgate.net NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. staffs.ac.ukswgdrug.org
Forensic analytical approaches in research settings contribute to the identification of emerging synthetic cannabinoids and the development of analytical methods for their detection in various matrices. staffs.ac.uk This research is crucial for updating forensic databases and improving screening capabilities. staffs.ac.uk
Emerging Analytical Technologies and Microfluidic Applications
The field of analytical chemistry is continuously evolving, with emerging technologies offering potential advantages in sensitivity, speed, sample throughput, and miniaturization. Microfluidics, also known as "lab-on-a-chip" technology, involves the manipulation of small fluid volumes within microchannels and offers significant potential for advancing analytical techniques. researchgate.netrsc.org
Microfluidic devices can facilitate high-throughput screening, accelerate analytical processes, and enhance precision by enabling operations with minimal sample volumes. researchgate.net They can be integrated with various detection techniques, including spectroscopic and electrochemical methods. researchgate.netexplorationpub.com The miniaturization offered by microfluidics can lead to portable and lightweight devices suitable for on-site analysis. researchgate.net Furthermore, microfluidic systems can minimize contamination and improve data quality due to their closed systems and small sample volumes. researchgate.net
While specific applications of microfluidics for the analysis of this compound are not detailed in the provided search results, the general capabilities of this technology are highly relevant to the analysis of synthetic cannabinoids in complex matrices. Microfluidics could potentially be applied to sample preparation steps like extraction and cleanup, as well as integrated with detection methods like mass spectrometry for faster and more efficient analysis of this compound and its metabolites in biological or seized samples. Research is ongoing in developing microfluidic devices for the analysis of various compounds, including drugs and contaminants in complex matrices. researchgate.netrsc.orgexplorationpub.com
Interactive Data Table: Advantages of Microfluidic Devices in Analysis
| Advantage | Description |
| Minimal Sample Volumes | Allows analysis with very small amounts of sample. |
| High-Throughput Screening | Enables rapid analysis of multiple samples or conditions. |
| Accelerated Processes | Speeds up analytical workflows. |
| Enhanced Precision | Offers greater control over reactions and separations. |
| Miniaturization & Portability | Leads to compact devices suitable for on-site or point-of-care applications. |
| Reduced Contamination | Closed systems minimize external contamination. |
| Improved Data Quality | Small volumes and controlled environments enhance reproducibility. |
Emerging analytical technologies, including advancements in mass spectrometry and the integration of digital tools like AI for data analysis, are also contributing to the improved detection and characterization of complex molecules. bioprocessingsummit.com These advancements hold promise for enhancing the capabilities of synthetic cannabinoid analysis in research and forensic laboratories.
Molecular Pharmacology and Cannabinoid Receptor Interactions
Cannabinoid Receptor Binding Affinity and Selectivity
The interaction of a compound with cannabinoid receptors can be characterized by its binding affinity and selectivity for the CB1 and CB2 subtypes. Binding affinity is typically expressed as a Ki value, representing the inhibition constant, where a lower Ki indicates higher binding affinity. Selectivity refers to the differential binding affinity of a compound for one receptor subtype over the other.
In Vitro Radioligand Binding Assays for CB1 and CB2 Receptors
In vitro radioligand binding assays are standard techniques used to determine the binding affinity of a compound to a receptor. These assays typically involve incubating cell membranes expressing the receptor with a radiolabeled high-affinity cannabinoid ligand, such as [³H]-CP55,940, in the presence of varying concentrations of the test compound (MEP-FUBICA in this case). researchgate.netolemiss.edunih.gov The extent to which the test compound inhibits the binding of the radioligand provides a measure of its binding affinity. Non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled cannabinoid ligand. nih.govfrontiersin.org
Competitive Binding Studies with Endogenous and Synthetic Ligands
Competitive binding studies involve assessing the ability of this compound to compete with known endogenous cannabinoids (like anandamide (B1667382) or 2-arachidonoylglycerol) or synthetic cannabinoid ligands for binding sites on the CB1 and CB2 receptors. olemiss.eduresearchgate.net By measuring the displacement of a labeled ligand by increasing concentrations of this compound, researchers can determine the compound's affinity and compare it to that of other known ligands. These studies help to understand how this compound interacts within the context of the broader endocannabinoid system and relative to other synthetic compounds.
Specific data on competitive binding studies involving this compound and endogenous or other synthetic ligands were not found in the provided search results. However, the methodology is commonly applied in cannabinoid research to characterize novel compounds. olemiss.edufrontiersin.orgnih.gov
G Protein-Coupled Receptor (GPCR) Signaling Pathways
Cannabinoid receptors, as GPCRs, primarily exert their effects by coupling to and activating intracellular G proteins. nih.govmdpi.comsdbonline.org Upon ligand binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the heterotrimeric G protein, leading to the dissociation of the alpha-GTP complex from the beta-gamma subunits. sdbonline.orgplos.org These activated subunits can then modulate various downstream signaling pathways. researchgate.netsdbonline.org CB1 and CB2 receptors are primarily coupled to inhibitory G proteins (Gi/Go), which typically leads to the inhibition of adenylyl cyclase activity. nih.govresearchgate.net
G Protein Activation Studies (e.g., [35S]GTPγS Binding)
The activation of G proteins by a ligand can be directly measured using functional assays such as the [³⁵S]GTPγS binding assay. researchgate.netcreative-bioarray.comnih.gov This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the activated G alpha subunit. creative-bioarray.comnih.gov Increased binding of [³⁵S]GTPγS in the presence of a compound indicates its ability to stimulate G protein activation via the receptor. This assay is considered a functional assay as it measures a direct consequence of receptor activation. creative-bioarray.com
While the [³⁵S]GTPγS binding assay is a standard method for assessing GPCR agonist activity and is applicable to cannabinoid receptors, specific research findings detailing this compound's activity in this assay were not present in the search results. creative-bioarray.comnih.gov Studies on other synthetic cannabinoids have utilized this technique to demonstrate their efficacy as agonists at CB1 receptors, showing increased GTPγS binding compared to basal levels. researchgate.netresearchgate.net
Modulation of Adenylyl Cyclase Activity (e.g., cAMP Assays)
A key downstream effect of Gi/Go protein activation by CB1 and CB2 receptors is the inhibition of adenylyl cyclase, an enzyme responsible for synthesizing cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.govnih.govresearchgate.netnih.gov Agonists of CB1 and CB2 receptors typically lead to a decrease in intracellular cAMP levels. mdpi.comdefence.gov.au Assays measuring cellular cAMP levels, such as competitive immunoassays or biosensor-based assays, can therefore be used to assess the functional activity of cannabinoid ligands. defence.gov.aubiorxiv.orgnih.govpromega.com A compound that causes a concentration-dependent decrease in forskolin-stimulated cAMP production is indicative of agonist activity at Gi/Go-coupled receptors like CB1 and CB2. mdpi.comdefence.gov.au
Specific data on the effects of this compound on adenylyl cyclase activity or intracellular cAMP levels were not found in the provided search results. However, cAMP assays are widely used to characterize the functional potency and efficacy of cannabinoid receptor ligands. mdpi.compromega.com
Beta-Arrestin Recruitment Assays
In addition to G protein coupling, activated GPCRs can also recruit beta-arrestin proteins, which play roles in receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways. discoverx.compromega.co.uknih.gov Beta-arrestin recruitment assays measure the translocation of beta-arrestin to the activated receptor at the cell membrane. promega.co.uknih.govrevvity.com These assays can provide insights into the signaling bias of a ligand, determining whether it preferentially activates G protein pathways or beta-arrestin pathways. discoverx.comnih.gov Various technologies, including enzyme fragment complementation and bioluminescence resonance energy transfer (BRET), are employed for beta-arrestin recruitment assays. promega.co.uknih.govnih.gov
Specific data regarding the beta-arrestin recruitment profile of this compound were not identified in the search results. However, beta-arrestin assays are increasingly used in cannabinoid research to provide a more complete understanding of the functional pharmacology of novel compounds, including synthetic cannabinoids. discoverx.compromega.co.uknih.gov
Interactive Data Tables (Illustrative - Data Not Available for this compound)
Below are examples of how data tables would be presented if specific research findings for this compound were available. These tables are intended to be interactive in a dynamic environment, allowing for sorting and filtering.
Table 1: Illustrative Cannabinoid Receptor Binding Affinities (Ki)
| Receptor | Binding Affinity (Ki) | Units | Assay Method | Reference Ligand |
| hCB1 | Data Not Available | nM | Radioligand Binding | [³H]-CP55,940 |
| hCB2 | Data Not Available | nM | Radioligand Binding | [³H]-CP55,940 |
Table 2: Illustrative G Protein Activation ([³⁵S]GTPγS Binding) Data
| Receptor | Efficacy (Emax) (% of Max Agonist) | Potency (EC₅₀) | Units | Assay Method | Reference Agonist |
| hCB1 | Data Not Available | Data Not Available | nM | [³⁵S]GTPγS Binding | CP55,940 |
| hCB2 | Data Not Available | Data Not Available | nM | [³⁵S]GTPγS Binding | CP55,940 |
Table 3: Illustrative Adenylyl Cyclase Inhibition (cAMP Assay) Data
| Receptor | Efficacy (Emax) (% Inhibition) | Potency (IC₅₀) | Units | Assay Method | Stimulation |
| hCB1 | Data Not Available | Data Not Available | nM | cAMP Assay | Forskolin |
| hCB2 | Data Not Available | Data Not Available | nM | cAMP Assay | Forskolin |
Table 4: Illustrative Beta-Arrestin Recruitment Data
| Receptor | Efficacy (Emax) (% of Max Recruitment) | Potency (EC₅₀) | Units | Assay Method |
| hCB1 | Data Not Available | Data Not Available | nM | Beta-Arrestin Assay |
| hCB2 | Data Not Available | Data Not Available | nM | Beta-Arrestin Assay |
Ion Channel Modulation and Related Cellular Mechanisms
Specific research findings detailing the direct modulation of ion channels by this compound were not available in the consulted sources focusing solely on this compound's mechanisms. However, activation of the CB1 receptor by synthetic cannabinoids in general is known to trigger several downstream cellular signaling events researchgate.net.
Effects on N-Type Calcium Channels
General mechanisms associated with CB1 receptor activation by synthetic cannabinoids include a decreased opening of N-type Ca²⁺ channels researchgate.net. Specific data on this compound's direct effects on N-Type Calcium channels were not found in the consulted sources.
Activation of G Protein-Gated Inward Rectifier (GIRK) Channels
Activation of the CB1 receptor by synthetic cannabinoids can also lead to the activation of G protein-gated inward rectifier (GIRK) channels via the dissociation of G protein βγ subunits researchgate.net. This activation contributes to changes in membrane potential researchgate.net. Specific data on this compound's direct activation of GIRK channels were not found in the consulted sources.
Role of Transient Receptor Potential (TRP) Channels
Activation of inotropic transient receptor potential (TRP) channels by cannabinoids can cause Ca²⁺ influx into neurons researchgate.net. Specific research detailing the role of TRP channels in the mechanism of action of this compound was not found in the consulted sources.
Stereospecificity of Receptor Activity and Enantiomeric Differences
The formal name of this compound includes "L-norvaline, methyl ester" caymanchem.com, indicating the presence of a stereocenter at the alpha carbon of the norvaline moiety with L-configuration. Stereospecific activity is an important characteristic observed in many synthetic cannabinoids nih.gov. Studies on other carboxamide-type synthetic cannabinoids, such as AB-FUBINACA and AMB-CHMINACA, have demonstrated that different enantiomers, specifically the (R)- and (S)-forms, can exhibit increased or differential potency at the CB1 receptor nih.govresearchgate.net. For instance, for some compounds, the (R)-enantiomer shows increased potency at CB1 compared to the (S)-enantiomer nih.gov, while for others, the (S)-enantiomers had enhanced potency to both CB1 and CB2 receptors over the (R)-enantiomers researchgate.net. One study noted (R)-MDMB-FUBICA, a related compound, functioned as a CB2 agonist but lacked CB1 activity researchgate.net. These findings highlight that the stereochemistry of synthetic cannabinoids can significantly influence their receptor interactions and potency nih.govresearchgate.net.
Preclinical Metabolic Fate and Biotransformation
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in drug discovery and development to predict a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the compound with liver fractions or isolated liver cells and monitoring its depletion over time. nuvisan.com The rate of metabolism provides insights into the compound's half-life and potential for interactions with drug-metabolizing enzymes. nuvisan.com
Hepatic Microsomal Stability Assays (e.g., from Rodent Models)
Liver microsomes, derived from the endoplasmic reticulum of hepatocytes, are a rich source of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.comthermofisher.com Microsomal stability assays are widely used in early lead optimization due to their cost-effectiveness and high-throughput capabilities. domainex.co.uk These assays help in ranking compounds based on their intrinsic clearance and can contribute to predicting in vivo hepatic clearance. domainex.co.uk The incubation of a test compound with liver microsomes from various species, such as rodents (e.g., mouse, rat) nuvisan.combioivt.com, can provide valuable data on species differences in metabolism. europa.eu The depletion of the parent compound is typically monitored using techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). domainex.co.uk
Hepatocyte Incubation Systems (e.g., from Various Preclinical Species)
Hepatocytes, as intact liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, offering a more physiologically relevant model compared to microsomes for predicting hepatic clearance in vivo. evotec.comdls.com Studies using hepatocytes from different preclinical species can help understand interspecies variations in metabolism. evotec.com Hepatocyte incubations allow for the identification of metabolites formed by both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. evotec.comnih.gov While primary hepatocytes are considered a gold standard, their availability can be limited. dls.com Cryopreserved hepatocytes are frequently used in suspension for metabolic stability assays. nuvisan.com
Identification and Characterization of MEP-FUBICA Metabolites
Identifying and characterizing drug metabolites is a critical step in understanding a compound's biotransformation. This process provides crucial information for lead candidate selection and supports safety assessment studies. lcms.cz
Metabolite Profiling using High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the comprehensive profiling and identification of metabolites in complex biological matrices such as liver microsome or hepatocyte incubations. lcms.czresearchgate.neteuropa.eu HRMS provides accurate mass measurements of precursor and fragment ions, allowing for the determination of elemental compositions and facilitating the structural elucidation of metabolites. lcms.czresearchgate.net Various data mining approaches are employed to analyze the complex datasets generated by LC-HRMS experiments to detect and tentatively identify metabolites. nih.gov The use of techniques like information-dependent acquisition MS/MS provides fragmentation data essential for confirming metabolite structures. nih.gov
Proposed Metabolic Pathways and Enzyme Systems Involved
Based on the identified metabolites, proposed metabolic pathways for this compound can be postulated. Common metabolic transformations for synthetic cannabinoids and other xenobiotics include hydroxylation, hydrolysis, oxidation, and conjugation. nih.govresearchgate.netnih.gov Hydroxylation often occurs at various positions on the molecule, while hydrolysis can target ester or amide linkages. researchgate.netnih.gov Subsequent Phase II metabolism, such as glucuronidation, can further increase the polarity of metabolites, promoting their excretion. nih.gov
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of xenobiotics, including many drugs and synthetic cannabinoids. nih.govwikipedia.orgnih.gov These enzymes are primarily located in the endoplasmic reticulum of hepatocytes (microsomes). wikipedia.orgliposuction101.com CYP-mediated reactions often involve the addition of an oxygen atom to the substrate, leading to hydroxylation or other oxidative transformations. nih.gov Different CYP isoforms exhibit varying substrate specificities, and the specific CYP enzymes involved in this compound metabolism would need to be determined through further studies, such as using recombinant human CYP enzymes. nucleos.com
Besides CYPs, other enzyme systems contribute to the metabolism of xenobiotics. Flavin-containing monooxygenases (FMOs) are also involved in oxidative metabolism. nih.gov Esterases and amidases can catalyze the hydrolysis of ester and amide bonds, respectively. researchgate.net Phase II enzymes, such as UGTs, catalyze conjugation reactions that attach polar molecules (like glucuronic acid) to the parent compound or its Phase I metabolites, increasing their water solubility and facilitating excretion. thermofisher.comnih.gov The complete metabolic profile of this compound would involve the interplay of multiple enzyme systems.
Comparative Metabolism across Preclinical Species
Comparative metabolism studies across different preclinical species are a critical component of evaluating the potential translational relevance of animal models to human metabolism during drug development qps.comvichsec.org. The objective is to understand how a compound is metabolized in various laboratory animals, such as rodents (mice, rats) and potentially non-rodents, to predict its metabolic fate in humans and identify potential metabolites qps.com. Differences in metabolic pathways and enzyme activities among species can significantly impact the pharmacokinetic profile and the formation of metabolites qps.comnih.gov.
Typically, these studies involve administering the compound to different preclinical species and analyzing biological samples like blood, urine, and tissues using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites qps.comnih.gov. The metabolic profiles obtained from different species are then compared to assess similarities and differences. A key goal is to determine if the preclinical species used for toxicity studies adequately cover the metabolites observed in human metabolism, particularly those present at significant levels nih.govnih.gov. If a metabolite is found to be disproportionately present in humans compared to preclinical species, further safety evaluation may be required nih.govnih.gov.
Factors influencing comparative metabolism include variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 enzymes (CYPs), flavin-containing monooxygenases (FMOs), and conjugating enzymes (e.g., UGTs, SULTs, GSTs) nih.gov. Differences in transporter activity and routes of excretion can also contribute to species-specific metabolic profiles nih.gov.
Given the limited specific data on this compound's metabolism in the consulted literature, a detailed comparison of its metabolic pathways and metabolite profiles across different preclinical species cannot be provided here. However, if such studies were conducted, they would aim to identify primary metabolic pathways (e.g., oxidation, reduction, hydrolysis, conjugation) and the structures of resulting metabolites in each species, allowing for an assessment of the most relevant animal models for further toxicological evaluation.
Metabolomics Approaches in Preclinical Research for Mechanistic Insights
Metabolomics, the comprehensive study of all metabolites in a biological system, is a powerful systems biology approach increasingly utilized in preclinical research to gain mechanistic insights into the effects of compounds, including understanding metabolic pathways and identifying biomarkers mdpi.comnih.govnih.gov. In the context of preclinical metabolism and biotransformation, metabolomics can complement traditional metabolite identification studies by providing a broader view of the metabolic changes induced by the compound mdpi.com.
Approaches in preclinical metabolomics often involve analyzing the metabolic profiles of biological samples (e.g., biofluids, tissues) from treated and control animals using high-resolution mass spectrometry coupled with chromatography (e.g., GC-MS, LC-MS) nih.govnih.gov. Both untargeted and targeted metabolomics strategies can be employed nih.gov. Untargeted metabolomics aims to detect and identify as many metabolites as possible to reveal unexpected metabolic perturbations, while targeted metabolomics focuses on quantifying specific sets of metabolites involved in known pathways nih.gov.
By comparing the metabolomic profiles, researchers can identify endogenous metabolites whose levels are altered following exposure to the compound. These changes can indicate which metabolic pathways are affected by the compound or its metabolites mdpi.com. This can provide insights into potential mechanisms of action, biotransformation routes, and even early indicators of toxicity mdpi.comnih.gov. For instance, alterations in pathways related to energy metabolism, lipid metabolism, or amino acid metabolism might be observed mdpi.com.
Metabolomics approaches can also be used to support metabolite identification by providing a global context for the observed metabolic changes and potentially highlighting novel or unexpected metabolites nih.gov. The integration of metabolomics data with other 'omics' data (e.g., transcriptomics, proteomics) can provide a more comprehensive understanding of the biological response to the compound nih.gov.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Computational Chemistry and Cheminformatics Approaches to SAR
Computational chemistry and cheminformatics play a significant role in modern SAR and QSAR studies of cannabinoids. Techniques such as molecular modeling, docking studies, and molecular dynamics simulations are used to investigate the three-dimensional structures of ligands and their interactions with cannabinoid receptors nih.govmdpi.comacs.orgacs.orgnih.govorientjchem.orgcomputabio.com. These methods help visualize binding poses, estimate binding energies, and identify key interaction points within the receptor binding site. Cheminformatics tools are employed for managing and analyzing large datasets of chemical structures and associated biological activities, as well as for calculating molecular descriptors used in QSAR modeling researchgate.nettandfonline.comscholarsresearchlibrary.comdergipark.org.tr.
Identification of Key Structural Moieties Influencing Cannabinoid Receptor Activity
SAR studies on indole-based cannabinoids have revealed several key structural regions that influence their activity at CB1 and CB2 receptors. The indole (B1671886) core itself is a fundamental scaffold mdpi.comnih.govresearchgate.net. Substituents at the nitrogen atom (N1) of the indole ring and at the C3 position are particularly important for modulating receptor affinity and efficacy mdpi.comnih.govnih.govresearchgate.netacs.orgrsc.org. For instance, the length and nature of alkyl or substituted alkyl chains attached to the N1 position can significantly impact activity acs.orgnih.gov. Similarly, the group attached to the C3 position, often a carbonyl linker connected to various cyclic or acyclic moieties, plays a critical role in determining receptor binding and the resulting pharmacological effect nih.govnih.govresearchgate.net. Modifications in these regions can lead to compounds with varying degrees of potency and selectivity for CB1 versus CB2 receptors nih.govrsc.org.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential features of a set of active molecules required for binding to a receptor nih.govsci-hub.sedergipark.org.tracs.org. These features can include hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups, arranged in a specific three-dimensional spatial arrangement dergipark.org.tr. Pharmacophore models for cannabinoid receptors have been developed to represent the key interactions necessary for high-affinity binding nih.govacs.orgsci-hub.se. These models can then be used to virtually screen large databases of compounds to identify potential new ligands that possess the required pharmacophoric features sci-hub.sedergipark.org.tracs.orgrsc.org. Ligand-based drug design principles, guided by SAR and pharmacophore models, involve designing new molecules that mimic the favorable interaction patterns observed in known active cannabinoids dergipark.org.tr.
Development and Validation of QSAR Models for MEP-FUBICA and Analogs
QSAR model development for cannabinoids, including indole derivatives like this compound and its analogs, involves establishing a mathematical relationship between molecular descriptors and biological activity researchgate.netmdpi.commdpi.comacs.orgorientjchem.orgscholarsresearchlibrary.comnih.gov. This typically involves:
Data Collection: Gathering a dataset of structurally related compounds with experimentally determined biological activity values (e.g., Ki, EC50) for the target receptor(s).
Molecular Descriptor Calculation: Computing numerical descriptors that capture various aspects of the molecular structure and physicochemical properties of each compound in the dataset acs.orgorientjchem.orgtandfonline.comscholarsresearchlibrary.comdergipark.org.trvietnamjournal.rumdpi.com.
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares Regression (PLSR), or Comparative Molecular Field Analysis (CoMFA) to build a model that correlates the descriptors with the biological activity researchgate.netmdpi.comacs.orgacs.orgnih.govorientjchem.orgscholarsresearchlibrary.comnih.govnih.gov.
Model Validation: Rigorously validating the developed model using techniques like cross-validation and external validation to assess its robustness and predictive power for new, unseen compounds mdpi.comscholarsresearchlibrary.comnih.govnih.gov.
While specific QSAR models for this compound were not detailed in the provided search results, studies on similar indole and indazole carboxamide synthetic cannabinoids demonstrate the applicability of these methods to this structural class researchgate.netorientjchem.orgnih.govnih.gov.
Descriptors for Molecular Properties and Biological Activity
A variety of molecular descriptors are used in QSAR models for cannabinoids to encode structural and physicochemical properties relevant to receptor interaction. These can include:
Constitutional Descriptors: Describing the molecular composition and connectivity (e.g., atom counts, bond counts).
Topological Descriptors: Representing the molecular connectivity and branching (e.g., Wiener index, Balaban index) vietnamjournal.ru.
Electrostatic Descriptors: Characterizing the charge distribution within the molecule, such as partial charges and molecular electrostatic potential (MEP) nih.govorientjchem.orgcomputabio.comtandfonline.comdergipark.org.trmdpi.com.
Steric Descriptors: Describing the size and shape of the molecule acs.orgnih.gov.
Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., logP) scholarsresearchlibrary.comdergipark.org.trvietnamjournal.ru.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing insights into electronic structure and reactivity (e.g., frontier molecular orbital energies) scholarsresearchlibrary.comdergipark.org.trmdpi.com.
The selection of appropriate descriptors is critical for building a statistically significant and predictive QSAR model orientjchem.orgtandfonline.comscholarsresearchlibrary.comdergipark.org.tr.
Predictive Modeling for Receptor Binding and Functional Potency
QSAR models are developed to predict quantitative measures of cannabinoid activity, most commonly receptor binding affinity (e.g., Ki or pKi) and functional potency (e.g., EC50 or pEC50) researchgate.netmdpi.commdpi.comacs.orgacs.orgnih.gov. By correlating molecular descriptors with these biological endpoints, QSAR models can estimate the activity of novel compounds before they are synthesized and experimentally tested researchgate.netmdpi.commdpi.comnih.gov. This predictive capability is invaluable in the early stages of drug discovery and design, allowing researchers to prioritize the synthesis and evaluation of compounds with a higher probability of possessing desired activity profiles mdpi.commdpi.com.
Rational Design Strategies for Novel Indole-Based Cannabinoids
Rational design strategies for novel indole-based cannabinoids are heavily informed by the insights gained from SAR and QSAR studies nih.govresearchgate.netrsc.org. By understanding which structural features are important for receptor binding, selectivity, and efficacy, medicinal chemists can design new compounds with improved properties. Strategies include:
Bioisosteric Replacements: Substituting specific atoms or groups with others that have similar physicochemical properties but may offer advantages such as improved metabolic stability or altered receptor interactions researchgate.netrsc.org.
Scaffold Hopping: Replacing the core indole scaffold with a different but structurally related system while retaining the key pharmacophoric features necessary for activity mdpi.comresearchgate.net.
Conformational Constraint: Introducing rigid elements into the structure to limit the molecule's flexibility, which can help to understand the bioactive conformation and potentially improve selectivity researchgate.net.
Substituent Exploration: Systematically varying substituents at key positions (e.g., N1 and C3 of the indole core) to map the SAR and optimize interactions with the receptor binding site mdpi.comacs.orgnih.govnih.govresearchgate.netacs.orgrsc.org.
These rational design approaches, guided by computational modeling and experimental feedback, facilitate the development of novel indole-based cannabinoids with tailored pharmacological profiles nih.govresearchgate.netrsc.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 138506118 |
| Δ9-THC | 16207 |
| Δ8-THC | 16078 |
| CBD | 644019 |
| CBN | 643950 |
| JWH-015 | 10504361 |
| WIN 55,212-2 | 119050 |
| JWH-133 | 10493422 |
| AM1241 | 10218617 |
| HU-308 | 6918232 |
| JWH-267 | 11213315 |
| CP-55,940 | 16079 |
| JWH-161 | 11605001 |
| UR-144 | 53473525 |
| XLR-11 | 44135211 |
| PB-22 | 57364962 |
| APICA | 135412342 |
| AM-2201 | 44135212 |
| 5F-PB-22 | 57364963 |
| STS-135 | 59403314 |
| CUMYL-PICA | 85657023 |
| CUMYL-FUBICA | 85657022 |
| CUMYL-BICA | 139023042 |
| AB-BICA | 135412341 |
| AB-FUBICA | 46911382 |
| AB-PINACA | 53473526 |
| MDMB-FUBINACA | 82840080 |
| FUBIMINA | 131625793 |
| MEPIRAPIM | 131625794 |
| AB-PICA | 135412343 |
| BB-22 | 57364964 |
| PSNCBAM-1 | 91733315 |
| ORG27569 | 11710832 |
| CP-47,497 | 104874 |
| Anandamide (B1667382) (AEA) | 5281 |
| 2-Arachidonoylglycerol (2-AG) | 5282 |
| JWH-229 | 130929 |
| AM-630 | 6918233 |
| RCS-4 | 24852153 |
| NM2201 | 87767481 |
| 4-cyano CUMYL-BUTINACA | 102069980 |
| 5-fluoro-3,5-ABPFUPPYCA | 131703103 |
| 5-fluoro ADB-PINACA | 82840081 |
| 5-fluoro PY-PINACA | 131703102 |
| ADB-PINACA | 53473527 |
| APP-PICA | 131703101 |
| CUMYL-THPINACA | 102069979 |
| EMB-FUBINACA | 131703100 |
| MEP-CHMICA | 131703099 |
| MO-CHMINACA | 131703098 |
Preclinical Pharmacological Effects and Neuropharmacological Studies Animal Models
Assessment of Cannabimimetic Effects in Animal Models
The assessment of cannabimimetic effects in animal models typically involves a battery of behavioral and physiological tests designed to evaluate responses characteristic of cannabinoid receptor activation. These often include the "cannabinoid tetrad," which in rodents, commonly encompasses assessments of hypolocomotion, catalepsy, antinociception, and hypothermia. handwiki.org Other behavioral tests may also be employed to assess effects on anxiety, learning, memory, and reward pathways.
While these methodologies are standard for evaluating cannabinoid activity, specific data regarding MEP-FUBICA's profile in such cannabimimetic assays in animal models were not found in the reviewed literature. Studies on related synthetic cannabinoids, such as MEPIRAPIM, have demonstrated the induction of cannabinoid tetrad symptoms in mice, indicating activity at cannabinoid receptors. guidetopharmacology.org
Neuropharmacological Investigations in Rodent Brain Models
Neuropharmacological investigations in rodent brain models aim to elucidate the mechanisms by which a compound interacts with the central nervous system. For synthetic cannabinoids, this often involves examining their impact on neurotransmitter systems and their influence on neuronal activity and synaptic plasticity.
Specific published research detailing the neuropharmacological effects of this compound in rodent brain models was not identified.
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin)
Studies on synthetic cannabinoids and the endocannabinoid system have explored their complex interactions with various neurotransmitter systems, including dopamine and serotonin. wikipedia.orgwikipedia.orgiiab.me These interactions can play a role in the rewarding effects, mood alterations, and other central nervous system effects associated with cannabinoid compounds. For instance, research on MEPIRAPIM, a related synthetic cannabinoid, has indicated effects on dopaminergic signaling in the brain reward circuit in rodents. guidetopharmacology.orgwikiwand.com
However, specific investigations into the modulation of dopamine, serotonin, or other neurotransmitter systems by this compound in animal models were not found in the available literature.
Effects on Neuronal Activity and Synaptic Plasticity
Despite the importance of these investigations for understanding the neurological effects of synthetic cannabinoids, specific published data on the effects of this compound on neuronal activity or synaptic plasticity in animal models were not identified.
In Vivo Receptor Occupancy Studies in Preclinical Species
In vivo receptor occupancy studies are essential for determining the extent to which a compound binds to its target receptors in living animals. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org For synthetic cannabinoids, this primarily involves assessing occupancy at cannabinoid receptors, particularly the CB1 receptor, which is largely responsible for the psychoactive effects. Techniques such as positron emission tomography (PET) or ex vivo autoradiography with radiolabeled ligands are commonly used for these studies in preclinical species like rodents. nih.govwikipedia.orgguidetopharmacology.org
While these methods are routinely applied in cannabinoid research, specific published data on the in vivo receptor occupancy of this compound in preclinical species were not found in the reviewed literature. The lack of such data makes it challenging to correlate potential behavioral or physiological effects with the degree of target engagement in vivo.
Broader Research Implications and Future Directions
MEP-FUBICA as a Research Tool for Elucidating the Endocannabinoid System
Synthetic cannabinoids like this compound are valuable research tools for investigating the complexities of the endocannabinoid system (ECS). The ECS is a regulatory network involving cannabinoid receptors (primarily CB₁ and CB₂), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. cannaspecialists.orgmdpi.com This system plays crucial roles in modulating various physiological functions, including mood, appetite, pain perception, and sleep. cannaspecialists.orgmdpi.com
Synthetic cannabinoids were initially developed, in part, as tool compounds for studying the ECS. nih.gov Their ability to interact with CB₁ and CB₂ receptors allows researchers to explore the downstream signaling pathways and physiological effects mediated by these receptors. For instance, studies using synthetic cannabinoids like WIN55,212-2 and HU-210 have shed light on the region-specific impacts of cannabinoid exposure on endocannabinoid signaling, gliosis, and inflammatory markers in brain regions such as the prefrontal cortex and hippocampus. mdpi.comnih.gov While this compound's specific physiological and toxicological properties are not fully known caymanchem.com, its structural classification as a synthetic cannabinoid suggests potential interactions with the ECS, making it a candidate for further research into cannabinoid receptor activity and the broader implications for neurological and physiological processes.
Challenges and Advances in Analytical Research of Emerging Synthetic Cannabinoids
The continuous emergence of novel psychoactive substances (NPS), including synthetic cannabinoids like this compound, presents significant challenges for analytical research and forensic laboratories. clinicallab.comchromatographyonline.comnih.govresearchgate.net The rapid pace at which new compounds with modified chemical structures appear makes it difficult to monitor and regulate them effectively. clinicallab.comchromatographyonline.com
Traditional analytical techniques, such as immunoassays, often lack the specificity to detect the diverse and evolving structures of NPS, potentially leading to false results. clinicallab.comacs.org Consequently, more sophisticated chromatographic and mass spectrometric methods are essential for the reliable identification and quantification of these substances in seized materials and biological samples. clinicallab.comchromatographyonline.comacs.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for NPS analysis due to its sensitivity, speed, and ability to provide confident identification and quantification in complex matrices. sciex.commdpi.com High-resolution mass spectrometry (HRMS), such as LC-HR/MS and LC-QTOF-MS, is increasingly used because it can precisely distinguish between compounds with similar molecular masses and facilitates the identification of unknown compounds and their metabolites. clinicallab.comnih.govresearchgate.net Non-targeted mass acquisition approaches, like SWATH acquisition in LC-QTOF-MS, are valuable for the discovery and real-time identification of emergent synthetic cannabinoids. nih.govresearchgate.net
Despite these advances, challenges remain in analyzing metabolites, which can have a wide range of physicochemical properties. nih.gov The lack of readily available reference standards for newly emerging compounds also poses a significant hurdle for forensic laboratories. unodc.org Complementary analytical techniques, including gas chromatography-mass spectrometry (GC-MS), Fourier transformed infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are often necessary for unambiguous identification, especially when dealing with isomers or compounds with similar fragmentation patterns in GC-MS. clinicallab.comunodc.orgdiva-portal.org
Theoretical Frameworks for Understanding Structure-Function Relationships of Novel Psychoactive Substances
Understanding the relationship between the chemical structure of synthetic cannabinoids and their biological activity (structure-activity relationships, SAR) is crucial for predicting the potential effects of novel compounds like this compound and for developing theoretical frameworks in the field of NPS research. scribd.comfrontiersin.orgresearchgate.net Synthetic cannabinoids encompass a wide range of chemical classes, yet they all interact with cannabinoid receptors. drugsandalcohol.ie
SAR studies have historically involved synthesizing libraries of compounds with systematic structural modifications and evaluating their binding affinity and activity at CB₁ and CB₂ receptors. frontiersin.orgdrugsandalcohol.ie For instance, research on naphthoylindoles like JWH-018 has explored the impact of substituents on receptor affinity. drugsandalcohol.ieresearchgate.net Similarly, studies on indazole-based tert-leucine synthetic cannabinoids have demonstrated the significant influence of the N1 substituent on CB₁ receptor potency. drugsandalcohol.ie
Emerging Research Methodologies and Techniques Applicable to Synthetic Cannabinoids
The dynamic landscape of synthetic cannabinoids necessitates the development and application of advanced research methodologies and techniques for their detection, identification, and characterization. Emerging techniques often focus on improving sensitivity, specificity, and throughput, as well as enabling the analysis of complex samples.
High-resolution mass spectrometry (HRMS), including LC-QTOF-MS, is a key emerging technique for identifying synthetic cannabinoids and their metabolites, even allowing for the real-time identification of new compounds through non-targeted acquisition workflows. nih.govresearchgate.net Ambient ionization mass spectrometry (AIMS), which allows for direct sampling and ionization of analytes in ambient air, is being explored for rapid screening of NPS. acs.org Paper-loaded direct analysis in real time triple quadrupole mass spectrometry (pDART-QqQ-MS) is an example of an AIMS technique that has been implemented for rapid semi-quantitative analysis of NPS in urine samples, significantly reducing analytical time. acs.org
Solid-state ¹³C and ¹⁹F NMR spectroscopy offers a non-destructive and highly selective method for identifying synthetic cannabinoids on herbal substrates. bohrium.com Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticle aggregates is another technique being investigated for detecting synthetic drugs of abuse in herbal products. bohrium.com
Beyond analytical detection, cell-based assays and in vitro studies are crucial for understanding the molecular pharmacology and receptor interactions of synthetic cannabinoids. researchgate.netnih.gov These methods are used to determine receptor binding affinity, potency, and efficacy, contributing to SAR studies and the delineation of CB₁ receptor-mediated signaling pathways. frontiersin.orgresearchgate.net Furthermore, the application of artificial intelligence (AI) and machine learning algorithms is enhancing analytical chemistry workflows for NPS identification, particularly in the interpretation of mass spectrometry data through spectral prediction and pattern recognition. mdpi.com
Q & A
Q. What are the key steps for synthesizing and characterizing MEP-FUBICA in a laboratory setting?
- Methodological Answer : Synthesis requires a stepwise protocol: (1) selecting precursors based on structural analogs , (2) optimizing reaction conditions (e.g., temperature, catalysts) using factorial design to isolate variables , and (3) validating purity via HPLC and NMR. Characterization should include spectroscopic (FTIR, MS) and chromatographic methods, with data cross-referenced against known databases. Reproducibility hinges on detailed experimental logs and adherence to IUPAC reporting standards .
Q. How can researchers ensure the validity and reliability of this compound’s pharmacological properties in preliminary studies?
- Methodological Answer : Use a dual approach:
- In vitro assays (e.g., receptor-binding studies) should follow dose-response curves with positive/negative controls .
- Statistical validation via triplicate trials and Bland-Altman analysis to assess inter-assay consistency .
Document all protocols in alignment with the Beilstein Journal’s guidelines for experimental transparency .
Q. What theoretical frameworks are suitable for studying this compound’s mechanism of action?
- Methodological Answer : Apply the PEO (Population, Exposure, Outcome) framework:
Q. How should researchers design a literature review to contextualize this compound within existing studies?
- Methodological Answer : Use systematic review protocols:
- Define search strings (e.g., "this compound AND synthesis AND pharmacology") across Scopus and PubMed .
- Apply PRISMA guidelines for screening and inclusion/exclusion criteria .
- Map contradictions using a matrix comparing methodologies, outcomes, and sample sizes .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification:
Q. How can factorial design optimize this compound’s synthetic yield while minimizing impurities?
- Methodological Answer : Implement a 2<sup>k</sup> factorial design:
Q. What computational methods validate this compound’s structural stability under physiological conditions?
- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT):
Q. How do researchers assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous populations?
- Methodological Answer : Use population PK-PD modeling:
Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer :
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): - Justify animal models via 3R principles (Replacement, Reduction, Refinement).
- Obtain ethics board approval with explicit endpoints (e.g., humane euthanasia thresholds).
- Disclose conflicts of interest and funding sources in publications .
Methodological Tables
Q. Table 1: Comparison of Research Frameworks for this compound Studies
| Framework | Application to this compound Research | Reference |
|---|---|---|
| FINER | Ethical justification of in vivo PK studies | |
| PICOT | Defining dose-response outcomes | |
| Factorial Design | Optimizing synthesis parameters |
Q. Table 2: Statistical Tools for Data Contradiction Analysis
| Tool | Use Case | Example Application |
|---|---|---|
| Bland-Altman Analysis | Assessing assay reproducibility | Inter-lab variability in IC50 |
| Random-Effects Model | Meta-analysis of bioactivity | Resolving conflicting EC50 values |
| Sensitivity Analysis | Identifying confounders | Solvent effects on binding assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
